molecular formula C27H29NO5 B11374561 2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-methoxybenzyl)acetamide

2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11374561
M. Wt: 447.5 g/mol
InChI Key: PVUNBNKZCLTFPW-UHFFFAOYSA-N
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Description

2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of furochromenes. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound, featuring a furochromene core with tert-butyl, dimethyl, and methoxyphenyl substituents, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves a multi-step process. One common approach is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile, followed by the formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, scaling up the reaction from laboratory to industrial scale requires careful control of parameters such as temperature, pressure, and solvent composition to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

2-{3-tert-Butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}-N-[(4-methoxyphenyl)methyl]acetamide stands out due to its specific substituents, which confer unique chemical properties and biological activities. The presence of the tert-butyl and methoxyphenyl groups, in particular, may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C27H29NO5/c1-15-11-21-24(25-23(15)20(14-32-25)27(3,4)5)16(2)19(26(30)33-21)12-22(29)28-13-17-7-9-18(31-6)10-8-17/h7-11,14H,12-13H2,1-6H3,(H,28,29)

InChI Key

PVUNBNKZCLTFPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=C(C=C3)OC)C)C4=C1C(=CO4)C(C)(C)C

Origin of Product

United States

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